5-Methylisatin
Overview
Description
5-Methylisatin, also known as 5-Methylindole-2,3-dione, is a derivative of isatin. It is an aromatic heterocyclic compound with the molecular formula C9H7NO2. This compound is characterized by a yellow to slightly red crystalline solid appearance and has a melting point of approximately 180°C . This compound is known for its diverse biological activities and is used in various scientific research applications.
Mechanism of Action
Target of Action
5-Methylisatin is known to inhibit the atrial natriuretic peptide (ANP) receptor which is coupled with guanylyl cyclase (GC) . The ANP receptor plays a crucial role in regulating blood pressure and the balance of body fluids.
Pharmacokinetics
It is soluble in methanol , which suggests that it may have good bioavailability
Result of Action
This compound has been found to exhibit various biological activities. It has been used as a reactant for the preparation of antimycobacterial agents, promoters of central nervous system (CNS) depression in mice, inhibitors of TAK1 kinase, anti-human immunodeficiency virus (HIV) agents, potent herpes simplex virus (HSV) inhibitors, antimicrobial agents, IKKβ inhibitors, potential drugs to combat human immunodeficiency virus-tuberculosis (HIV-TB) coinfection, cyclooxygenase 1/2 (COX-1/2) and 5-lipoxygenase (5-LOX) inhibitors, and antibacterial and anticancer agents .
Biochemical Analysis
Biochemical Properties
5-Methylisatin interacts with various enzymes, proteins, and other biomolecules. It has been used as a reactant for the preparation of antimycobacterial agents, promoters of central nervous system (CNS) depression in mice, inhibitors of TAK1 kinase, anti-human immunodeficiency virus (HIV) agents, potent herpes simplex virus (HSV) inhibitors, antimicrobial agents, IKKβ inhibitors, potential drugs to combat human immunodeficiency virus-tuberculosis (HIV-TB) coinfection, cyclooxygenase 1/2 (COX-1/2) and 5-lipoxygenase (5-LOX) inhibitors, and antibacterial and anticancer agents .
Cellular Effects
It has been found that this compound has antimicrobial activity . It has shown promising antimicrobial activity against several microbial strains .
Molecular Mechanism
It is known to inhibit the atrial natriuretic peptide (ANP) receptor coupled with guanylyl cyclase (GC)
Temporal Effects in Laboratory Settings
It is known that this compound has been used as an internal standard during the determination of isatin (indole-2, 3- dione) in body fluids by capillary column gas chromatography-mass spectrometry (GC—MS) .
Metabolic Pathways
It is known that this compound is an inhibitor of the atrial natriuretic peptide (ANP) receptor coupled with guanylyl cyclase (GC), suggesting that it may be involved in the regulation of these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylisatin can be synthesized through several methods. One common synthetic route involves the reaction of 5-methylindole with an oxidizing agent such as potassium permanganate or chromic acid. The reaction typically takes place in an acidic medium, leading to the formation of this compound .
Another method involves the cyclization of 5-methyl-2-nitrobenzaldehyde with hydroxylamine hydrochloride, followed by oxidation with sodium hypochlorite. This method provides a high yield of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale oxidation reactions with optimized reaction conditions to ensure high yield and purity. The choice of oxidizing agents and reaction conditions may vary depending on the specific industrial requirements.
Chemical Reactions Analysis
Types of Reactions
5-Methylisatin undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted isatin derivatives, amine derivatives, and other heterocyclic compounds .
Scientific Research Applications
5-Methylisatin has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It has been studied for its antimicrobial, antifungal, and antiviral properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Isatin: The parent compound of 5-Methylisatin, known for its wide range of biological activities.
5-Nitroisatin: A derivative with enhanced antimicrobial properties.
5-Bromoisatin: Known for its potential as an anticancer agent.
1-Methylisatin: A derivative with central nervous system depressant activity.
Uniqueness of this compound
This compound is unique due to its specific substitution at the 5-position, which imparts distinct biological activities and chemical reactivity. This substitution enhances its antimicrobial and anticancer properties compared to other isatin derivatives .
Properties
IUPAC Name |
5-methyl-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-5-2-3-7-6(4-5)8(11)9(12)10-7/h2-4H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJCSPZKMVQIAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209637 | |
Record name | 5-Methylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608-05-9 | |
Record name | 5-Methylisatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylisatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylisatin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9398 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylindole-2,3(1H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLISATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK8XAB7PS8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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